1-Carboxylic acid tert-butyl ester

Description

Historical Evolution and Fundamental Role of tert-Butyl Esters

The journey of tert-butyl esters in organic synthesis is a story of enabling complex molecular architecture. Early methods for their preparation involved the reaction of a carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, or with isobutylene (B52900) gas. youtube.comthieme-connect.com These initial procedures, though effective, sometimes required harsh conditions. researchgate.net Over the decades, the repertoire of synthetic methods has expanded significantly, offering milder and more versatile routes to these valuable compounds.

The fundamental role of tert-butyl esters stems from the unique properties of the tert-butyl group. This bulky substituent provides significant steric hindrance, which shields the carbonyl group of the ester from nucleophilic attack. This inherent stability towards many reagents, coupled with its susceptibility to cleavage under specific acidic conditions, forms the basis of its utility as a protecting group. thieme.dewikipedia.org

Strategic Importance as a Carboxylic Acid Protecting Group

The primary strategic importance of the 1-carboxylic acid tert-butyl ester lies in its function as a robust and selectively removable protecting group for carboxylic acids. thieme.deyoutube.com In multi-step syntheses, it is often necessary to temporarily mask a carboxylic acid functional group to prevent it from interfering with reactions targeting other parts of the molecule. The tert-butyl ester serves this purpose admirably due to its stability under a wide range of reaction conditions, including those involving nucleophiles and reducing agents. thieme.de

The installation of the tert-butyl ester protecting group can be achieved through various methods, each with its own advantages. Common approaches include:

Acid-catalyzed reaction with isobutylene or tert-butanol (B103910): This traditional method remains in use, often employing strong acids like sulfuric acid. youtube.comthieme-connect.com

Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent offers a milder alternative for the introduction of the tert-butyl group. rsc.orgresearchgate.net

Transesterification: The conversion of other esters, such as methyl esters, to tert-butyl esters can be achieved under specific conditions. researchgate.net

The true strategic value of the tert-butyl ester becomes apparent in its cleavage (deprotection). The bulky tert-butyl group facilitates the formation of a stable tert-butyl carbocation upon protonation, leading to the regeneration of the carboxylic acid under acidic conditions that often leave other protecting groups intact. youtube.com This selective removal is crucial for achieving high yields and minimizing side reactions in complex synthetic sequences. A variety of reagents can be employed for this purpose, ranging from strong acids like trifluoroacetic acid (TFA) to milder and more selective systems. thieme.delookchem.com

| Cleavage Method | Reagents | Key Features |

| Strong Acid Cleavage | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Harsh conditions, can lead to side reactions with sensitive substrates. lookchem.com |

| Mild Acidic Cleavage | Silica (B1680970) gel in refluxing toluene (B28343), Montmorillonite KSF | Milder conditions, good for sensitive molecules. lookchem.comresearchgate.netresearchgate.net |

| Lewis Acid-Mediated Cleavage | Zinc bromide (ZnBr₂), Trimethylsilyl (B98337) triflate | Can offer selectivity in the presence of other acid-labile groups. lookchem.comthieme-connect.com |

| Thermolytic Cleavage | Fluorinated alcohols (TFE, HFIP) | Accomplished by heating in specific solvents. researchgate.netresearchgate.net |

| Radical-Mediated Cleavage | Tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane | A mild, catalytic method for deprotection. researchgate.netacs.orgacs.org |

This orthogonality, the ability to remove one protecting group in the presence of others, is a cornerstone of modern synthetic strategy, and the tert-butyl ester is a key player in this arena. lookchem.com

Scope and Significance in Contemporary Synthetic Methodologies

The strategic importance of 1-carboxylic acid tert-butyl esters continues to grow in contemporary organic synthesis. Their application is widespread, from the synthesis of small drug molecules to the total synthesis of complex natural products. nih.govrsc.orgacs.orgnih.gov The ability to selectively protect and deprotect carboxylic acids with tert-butyl esters is particularly vital in peptide synthesis, where the stepwise assembly of amino acids requires precise control over reactive functional groups. ontosight.airesearchgate.netorgsyn.org

Recent advancements have focused on developing even milder and more efficient methods for both the formation and cleavage of tert-butyl esters. For instance, innovative techniques like electromagnetic milling have been shown to facilitate the synthesis of tert-butyl esters under solvent- and base-free conditions, aligning with the principles of green chemistry. rsc.orgresearchgate.net Furthermore, the development of novel catalytic systems for deprotection continues to expand the synthetic chemist's toolkit, allowing for the manipulation of increasingly complex and sensitive molecules. researchgate.netacs.orgacs.org

The enduring significance of the this compound is a testament to its remarkable combination of stability and reactivity. As synthetic chemists continue to push the boundaries of molecular complexity, this versatile protecting group will undoubtedly remain an essential component of their strategic arsenal.

Structure

3D Structure

Properties

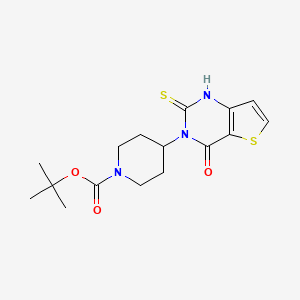

IUPAC Name |

tert-butyl 4-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-16(2,3)22-15(21)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)23/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVWLDAXUDKMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Carboxylic Acid Tert Butyl Ester

Conventional Esterification Pathways

Conventional methods for forming tert-butyl esters often involve the direct reaction of a carboxylic acid with a tert-butyl source, such as tert-butanol (B103910) or its chemical equivalent, isobutene. These pathways are frequently acid-catalyzed, but the specific conditions must be carefully controlled to accommodate the unique reactivity of the tertiary alcohol.

Fischer Esterification Modifications for tert-Butanol

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is generally unsuitable for tertiary alcohols like tert-butanol. commonorganicchemistry.com Standard Fischer conditions, which often involve high temperatures, promote the E1 elimination of tert-butanol to form isobutene, a competing and often dominant reaction pathway. organic-chemistry.orgchemicalforums.com The mechanism for tertiary alcohols also differs from that of primary or secondary alcohols; it proceeds through the formation of a stable tert-butyl carbocation, which is then intercepted by the carboxylic acid. chemicalforums.com

Due to these challenges, direct application of the Fischer method is impractical. However, a successful and widely used modification involves reacting the carboxylic acid with isobutene gas in the presence of a strong acid catalyst, such as sulfuric acid. nii.ac.jpchemicalforums.com This approach directly utilizes the elimination product of tert-butanol, bypassing the problematic alcohol dehydration step and avoiding the presence of water, which could hydrolyze the newly formed ester. chemicalforums.com Microwave-assisted esterifications have also been studied, but they confirm the inherent difficulty, with tert-butanol consistently providing lower yields compared to primary or secondary alcohols under similar conditions. usm.my

Steglich Esterification and its Applicability to tert-Butyl Ester Formation

The Steglich esterification offers a mild and highly effective alternative for synthesizing tert-butyl esters, particularly for acid-sensitive substrates. commonorganicchemistry.comorganic-chemistry.org This method circumvents the harsh acidic conditions of the Fischer esterification that lead to undesirable side reactions with tert-butanol. organic-chemistry.orgrsc.org The reaction employs a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

The reaction mechanism proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with an alcohol, the process is significantly accelerated by DMAP. As a more potent nucleophile than tert-butanol, DMAP intercepts the O-acylisourea to generate an N-acylpyridinium species. organic-chemistry.orgrsc.org This "active ester" is highly electrophilic and reacts rapidly with tert-butanol to furnish the desired tert-butyl ester. organic-chemistry.org A key role of DMAP is to suppress an intramolecular 1,3-rearrangement of the O-acylisourea intermediate, which would otherwise form a stable N-acylurea, a common side product that halts the reaction. organic-chemistry.orgwikipedia.org The dicyclohexylurea (DCU) formed from DCC as a byproduct is a solid, which can be removed by filtration. wikipedia.org

Recent research has focused on improving the sustainability of Steglich-type reactions. One study identified a combination of Mukaiyama's reagent and dimethyl carbonate (DMC) as a greener alternative for the formation of various esters, including tert-butyl esters. rsc.orgrsc.org

Condensation Reactions of Carboxylic Acids with tert-Butanol or Isobutene

The direct acid-catalyzed condensation of carboxylic acids with isobutene is a cornerstone for the industrial and laboratory-scale synthesis of tert-butyl esters. nii.ac.jpgoogle.comgoogle.com This method is mechanistically related to the Fischer esterification but avoids the direct use of tert-butanol, thereby preventing issues with water formation and alcohol elimination.

The reaction involves bubbling isobutene gas through a solution of the carboxylic acid containing a catalytic amount of a strong acid. nii.ac.jp Suitable catalysts are diverse and can be either homogeneous or heterogeneous. Commonly used soluble catalysts include mineral acids like sulfuric acid, or organic acids such as alkyl- and arylsulfonic acids. google.comgoogle.com Insoluble catalysts, like acidic ion-exchange resins, are also frequently employed, offering the advantage of easy separation from the reaction mixture. google.comgoogle.com The process is typically conducted in the liquid phase at controlled, often low, temperatures (10–40 °C) to manage the exothermic nature of the reaction and prevent polymerization of isobutene. google.comgoogle.com

Table 1: Comparison of Conventional tert-Butyl Ester Synthesis Methods

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

| Modified Fischer | Carboxylic Acid, Isobutene | Strong Acid (e.g., H₂SO₄) | Low Temperature | Utilizes inexpensive reagents, scalable. | Requires handling of gas, strong acid needed. |

| Steglich Esterification | Carboxylic Acid, tert-Butanol, DCC | DMAP (catalytic) | Mild, Room Temp. | High yields, good for sensitive substrates. | DCC byproduct (DCU) can complicate purification. |

| Condensation | Carboxylic Acid, Isobutene | Acidic Resins or Mineral Acids | Liquid Phase, 10-40°C | High efficiency, can be run continuously. | Requires specialized equipment for gas handling. |

Employment of tert-Butylating Reagents

An alternative strategy for the synthesis of tert-butyl esters involves the use of specialized reagents that are designed to deliver a tert-butyl group to the carboxylic acid. These reagents activate the carboxyl group or provide a highly reactive source of the tert-butyl cation under controlled conditions, often avoiding the need for strong acids or high temperatures.

Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O), is a versatile reagent most famous for protecting amines. wikipedia.org However, it is also highly effective for the preparation of tert-butyl esters from carboxylic acids. chemicalbook.com The reaction is typically mediated by a catalytic amount of N,N-dimethylaminopyridine (DMAP). researchgate.netthieme-connect.com

In this procedure, (Boc)₂O reacts with the carboxylic acid, activated by DMAP, to form a mixed anhydride which subsequently collapses to yield the tert-butyl ester, tert-butanol, and carbon dioxide. A significant advantage of this method over the Steglich esterification is the nature of its byproducts. researchgate.net Both CO₂ and tert-butanol are volatile and easily removed from the reaction mixture, greatly simplifying the product purification process. researchgate.netthieme-connect.com This clean conversion provides a general and convenient route to a broad array of esters, including those containing highly sensitive functional groups. researchgate.net

A powerful and modern method for the tert-butylation of carboxylic acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH). nii.ac.jpthieme-connect.com This approach utilizes catalytic quantities of Tf₂NH in tert-butyl acetate (B1210297) (t-BuOAc), which serves as both the solvent and the tert-butylating agent. organic-chemistry.org

The method is noted for its simplicity, safety, and efficiency, providing high yields of tert-butyl esters from a wide variety of carboxylic acids, including those with other functional groups like ketones or bromides. nii.ac.jporganic-chemistry.org The reactions proceed much more rapidly than many conventional methods and occur under mild conditions. nii.ac.jp For instance, a small catalytic loading of just 2 mol% Tf₂NH is sufficient to convert 3-phenylpropanoic acid to its corresponding tert-butyl ester in 76% yield. nii.ac.jp This protocol is highlighted as a safer alternative to older methods that use hazardous reagents such as perchloric acid. nii.ac.jp It has also proven highly effective for the direct esterification of free amino acids. thieme-connect.comorganic-chemistry.org

Table 2: Performance of Tf₂NH in Catalytic tert-Butylation

| Carboxylic Acid Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |

| 3-Phenylpropanoic Acid | 2 | 76 | nii.ac.jp |

| 3-Benzoylpropionic Acid | 5 | 79 | nii.ac.jp |

| 4-Bromobenzoic Acid | 10 | 66 | nii.ac.jp |

tert-Butylisourea and Other N-tert-Butoxypyridine Derivatives

The use of isourea derivatives represents a valuable method for the synthesis of tert-butyl esters. Specifically, O-tert-butyl-N,N'-diisopropylisourea has been utilized for the esterification of carboxylic acids. thieme-connect.comtcichemicals.com For example, the reaction of a protected serine derivative, Boc-Ser-OH, with O-tert-butyl-N,N'-diisopropylisourea in dichloromethane (B109758) provides the corresponding tert-butyl ester, Boc-Ser-OtBu, in a 50% yield after purification. tcichemicals.com This method is also applicable to the synthesis of di-tert-butyl esters from the corresponding acids. beilstein-journals.org The reaction typically proceeds overnight at room temperature under a nitrogen atmosphere. tcichemicals.com

Another approach involves the use of 2-tert-butoxypyridine in the presence of a Lewis acid. thieme-connect.comlookchem.com A practical and rapid synthesis of tert-butyl esters has been developed using 2-tert-butoxypyridine and boron trifluoride diethyl etherate in toluene (B28343) at room temperature, affording high yields. lookchem.comresearchgate.net

N,N-Dimethylformamide Di-tert-butyl Acetal (B89532) and tert-Butyl Acetoacetate (B1235776)

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DTBA) serves as an effective reagent for the introduction of the tert-butyl group in the synthesis of tert-butyl esters. thieme-connect.comfishersci.cacymitquimica.comsigmaaldrich.com This reagent is particularly useful for the esterification of pyrrole- and indolecarboxylic acids. fishersci.casigmaaldrich.comscientificlabs.co.uk The reaction mechanism involves the protection of the carboxylic acid moiety by forming a stable acetal that can be selectively removed. DMF-DTBA is a liquid at room temperature and is miscible with solvents like toluene and benzene. fishersci.cacymitquimica.com

tert-Butyl acetoacetate is another key reagent for the preparation of tert-butyl esters. thieme-connect.comresearchgate.netnbinno.com A general method involves warming a carboxylic acid with an excess of tert-butyl acetoacetate and a catalytic amount of acid. researchgate.net This process generates low pressures, making it suitable for laboratory-scale synthesis. researchgate.net tert-Butyl acetoacetate can be synthesized by the reaction of tert-butyl alcohol with diketene. orgsyn.orgorgsyn.orggoogle.com This method is considered efficient and less laborious than other approaches. orgsyn.org

| Reagent | Substrate Example | Conditions | Yield |

| O-tert-Butyl-N,N'-diisopropylisourea | Boc-Ser-OH | Dichloromethane, room temperature, overnight | 50% tcichemicals.com |

| 2-tert-Butoxypyridine | Various carboxylic acids | Boron trifluoride diethyl etherate, toluene, room temperature | High yields researchgate.net |

| N,N-Dimethylformamide di-tert-butyl acetal | Pyrrole- and indolecarboxylic acids | Not specified | Not specified fishersci.casigmaaldrich.com |

| tert-Butyl acetoacetate | Various carboxylic acids | Gentle warming, catalytic acid | Good yields researchgate.net |

Transesterification Processes for tert-Butyl Ester Formation

Transesterification is a widely used method for converting more common esters, such as methyl or ethyl esters, into tert-butyl esters. thieme-connect.comthieme-connect.com This approach is particularly advantageous when the parent carboxylic acids are unstable or difficult to isolate. thieme-connect.com

One effective method involves the reaction of methyl esters with potassium tert-butoxide in diethyl ether at ambient temperature. thieme-connect.comthieme-connect.com The high reactivity of potassium tert-butoxide and the insolubility of the resulting potassium methoxide (B1231860) in diethyl ether drive the reaction to completion, providing good yields of the desired tert-butyl esters. thieme-connect.com For this method to be successful, it is crucial to use freshly prepared potassium tert-butoxide and anhydrous ether, as any presence of tert-butanol or moisture can significantly reduce the yield. thieme-connect.com

Lanthanum(III) isopropoxide has also been shown to be an efficient catalyst for the transesterification of various esters with primary, secondary, and tertiary alcohols. researchgate.net This catalyst system is highly effective for the chemoselective transesterification of dimethyl carbonate and methyl carbamates with alcohols, including tert-butanol. researchgate.net

The following table summarizes different transesterification methods for tert-butyl ester synthesis.

| Catalyst/Reagent | Substrate | Conditions | Key Features |

| Potassium tert-butoxide | Methyl esters | Diethyl ether, 0–20 °C | Rapid reaction, good yields, sensitive to moisture. thieme-connect.com |

| Lanthanum(III) isopropoxide / 2-(2-methoxyethoxy)ethanol | Dimethyl carbonate, Methyl carbamates | Hydrocarbon solvents | High efficiency, chemoselective. researchgate.net |

| Borane (B(C6F5)3) | Unsaturated tert-butyl esters | Not specified | Catalytic, mild conditions, chemoselective. rsc.org |

Green Chemistry and Sustainable Synthesis of tert-Butyl Esters

In recent years, the development of environmentally benign and sustainable methods for chemical synthesis has become a major focus. This is also true for the synthesis of tert-butyl esters, with several green chemistry approaches being reported.

Solvent-Free and Base-Free Conditions via Electromagnetic Milling

A novel and highly efficient method for the synthesis of tert-butyl esters has been developed using di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.orgrsc.orgresearchgate.net This green and sustainable approach operates at room temperature without the need for additional heating. rsc.org The reaction is carried out in a completely neutral environment, which is particularly beneficial for the synthesis and modification of sensitive molecules. rsc.org In this process, ferromagnetic rods act as the grinding media and become magnetized under a high-speed rotating magnetic field, playing a crucial role in bond activation. rsc.orgrsc.org

Metal-Free Approaches to tert-Butyl Ester Synthesis

The development of metal-free synthetic methods is a key aspect of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. A metal-free method for synthesizing tert-butyl esters from nitrile compounds and tert-butyl hydroperoxide has been reported. google.com This approach offers advantages such as the use of inexpensive and readily available starting materials, wide substrate adaptability, high product selectivity and yield, and mild reaction conditions. google.com

Another metal-free approach involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the synthesis of aryl esters from benzylic alcohols in an aqueous medium. organic-chemistry.org This method is highly chemoselective and proceeds in high yields. organic-chemistry.org

Utilization of CO2 in Carboxylic Acid Ester Formation

The utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of carboxylic acids and their derivatives is a significant goal in sustainable chemistry. stanford.edu While the direct esterification of aromatic hydrocarbons with CO2 and an alcohol faces thermodynamic and kinetic challenges, a closed-cycle process has been developed. stanford.edu This process involves two main steps: the deprotonation of the hydrocarbon by a supported metal carbonate (M2CO3) and reaction with CO2 to form a supported carboxylate, followed by reaction with an alcohol and CO2 to generate the ester and regenerate the catalyst. stanford.edu Although this specific example focuses on methyl esters, the underlying principle of utilizing CO2 for ester formation is a promising avenue for sustainable chemistry. stanford.eduanr.fr

Flow Chemistry Applications in tert-Butyl Ester Synthesis

Flow chemistry, particularly utilizing microreactor systems, has emerged as a powerful technology for the synthesis of tert-butyl esters, offering enhanced efficiency, safety, and sustainability compared to traditional batch methods. rsc.orgbeilstein-journals.org

Microreactor systems enable the direct and sustainable synthesis of tertiary butyl esters. rsc.org One notable application involves the reaction of organolithium reagents with di-tert-butyl dicarbonate under flow conditions. beilstein-journals.org This method provides a straightforward route for the C-tert-butoxycarbonylation of organolithiums. The precise control over residence time and temperature in a microreactor allows for efficient reactions, often avoiding the need for cryogenic conditions. beilstein-journals.org This approach is versatile and circumvents the use of hazardous materials like flammable isobutylene (B52900) gas or toxic carbon monoxide that are sometimes employed in other methods. beilstein-journals.org

Continuous flow systems are well-suited for esterification reactions catalyzed by mineral acids like sulfuric acid. lpp-group.com These systems can achieve high conversions in short reaction times. lpp-group.com The esterification of carboxylic acids with alcohols is a reversible reaction, and flow reactors can help to drive the reaction towards the product. lpp-group.comrsc.org Beyond mineral acids, solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970), have been successfully employed in packed-bed flow reactors for Fischer esterification. researchgate.net This heterogeneous catalysis approach facilitates catalyst recovery and reuse, further enhancing the green credentials of the process. researchgate.net

An innovative application of flow chemistry is the in-situ hydrolysis of tert-butyl esters. nih.govscispace.comnih.gov A prime example is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids. nih.govscispace.comacs.orgacs.orgacs.org In this process, the Hantzsch pyrrole (B145914) synthesis generates hydrogen bromide (HBr) as a byproduct. nih.govscispace.comnih.gov This endogenously produced strong acid is then utilized within the same microreactor to hydrolyze a tert-butyl ester group present on the pyrrole ring, yielding the corresponding carboxylic acid in a single, continuous operation. nih.govscispace.comnih.govacs.orgacs.orgacs.org This method is highly efficient and atom-economical, as it uses a byproduct for a subsequent transformation, eliminating the need for a separate hydrolysis step and the addition of external acid. scispace.com The flow process has been shown to give significantly higher yields compared to the equivalent batch reaction. acs.org

Table 3: In-Situ Hydrolysis of tert-Butyl Esters in Flow

| Reaction | Key Feature | Advantage | Reference |

| Hantzsch Pyrrole Synthesis | HBr byproduct used for in-situ hydrolysis of tert-butyl ester | One-step synthesis of pyrrole-3-carboxylic acids | nih.govscispace.comnih.gov |

| Hantzsch Pyrrole Synthesis | Higher yield in flow (65%) vs. batch (40%) for a specific derivative | Increased efficiency and yield | acs.org |

Enzymatic Synthesis of 1-Carboxylic Acid tert-Butyl Ester Derivatives

Enzymatic methods offer a highly selective and green alternative for the synthesis and modification of tert-butyl esters. These reactions are typically performed under mild conditions and can achieve high enantioselectivity.

One area of application is in the synthesis of chiral pharmaceutical intermediates. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir has been used for the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to produce tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a key building block for cholesterol-lowering drugs. researchgate.net This biocatalytic process achieves high yield (94%) and excellent enantiomeric excess (99.5% e.e.). researchgate.net

Enzymes are also employed for the selective hydrolysis of tert-butyl esters. The protease subtilisin has been shown to selectively hydrolyze C-terminal tert-butyl esters of peptides. google.comgoogle.com This is particularly useful in peptide synthesis where the tert-butyl group is used as a protecting group. The enzymatic hydrolysis proceeds in high, often quantitative, yields with minimal endopeptidase side activity. google.com This allows for the deprotection of the C-terminus under mild conditions, preserving other sensitive functionalities within the peptide.

Selective Enzymatic Esterification of Amino Acids and Peptides

Enzymatic methods offer a mild and selective alternative for the synthesis of tert-butyl esters of amino acids and peptides, avoiding harsh conditions that can lead to racemization or side-chain degradation. The industrial protease Alcalase has demonstrated high efficiency in catalyzing the esterification of N-protected amino acids with various alcohols, including tert-butanol. researchgate.net This process, which involves the continuous removal of water, results in high yields (72% to 92%) of the desired tert-butyl esters under mild conditions. researchgate.net For example, the synthesis of N-Benzyloxycarbonyl-Phenylalanine tert-Butyl Ester (Cbz-Phe-Ot-Bu) achieved a 96% HPLC yield and an 85% isolated yield. researchgate.net

A key advantage of enzymatic esterification is its selectivity. For instance, Alcalase can selectively esterify the α-carboxylic acid group of N-protected amino acids without affecting other functional groups. researchgate.net This method is compatible with common N-terminal protecting groups such as Boc, Z, and Fmoc. researchgate.net

Lipases and esterases, particularly those containing the GGG(A)X amino acid motif, have also been identified as effective biocatalysts for the hydrolysis of tert-butyl esters, a process relevant to their removal as protecting groups. researchgate.netgoogle.com Specifically, an esterase from Bacillus subtilis (BsubpNBE) and lipase (B570770) A from Candida antarctica (CAL-A) have shown high activity in hydrolyzing a variety of tert-butyl esters of protected amino acids. researchgate.net

Protease-Mediated Approaches for C-Terminal tert-Butyl Esters

The selective manipulation of C-terminal tert-butyl esters is crucial in peptide synthesis. Proteases, which traditionally hydrolyze peptide bonds, can be repurposed for both the formation and cleavage of these esters under specific conditions.

The protease subtilisin has been successfully employed for the selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. google.comgoogle.comresearchgate.net This process achieves high, sometimes quantitative, yields of the deprotected peptide while significantly suppressing the enzyme's endopeptidase activity. google.comgoogle.com The reaction is typically carried out in a mixture of an organic solvent like DMF and a phosphate (B84403) buffer at a pH of 7 and a temperature of around 40°C. google.comgoogle.com This method is applicable to di-, tri-, and tetrapeptides with various N-terminal protecting groups. google.com

Furthermore, a novel C-terminal ester interconversion catalyzed by the serine endopeptidase Alcalase has been developed. researchgate.net This allows for the conversion of C-terminally protected peptide tert-butyl esters into primary alkyl esters in quantitative yields. These products can then be directly used in the subsequent enzymatic elongation step, creating a fully enzymatic process for N- to C-terminal peptide synthesis. researchgate.net This strategy has been successfully applied to the synthesis of biologically active peptides up to the pentamer level. researchgate.net

Stereoselective Synthesis of 1-Carboxylic Acid tert-Butyl Esters

The development of stereoselective methods for the synthesis of 1-carboxylic acid tert-butyl esters is of significant interest for the preparation of chiral building blocks.

Diastereoselective and Enantioselective Methodologies for Functionalized tert-Butyl Esters

Significant progress has been made in the diastereoselective and enantioselective synthesis of functionalized tert-butyl esters. One notable example is the highly enantioselective synthesis of (R)-α-alkylserines through the phase-transfer catalytic alkylation of o-biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester. acs.org This method utilizes a cinchona-derived phase-transfer catalyst and achieves high enantioselectivity (up to 96% ee). acs.org The use of a bulky tert-butyl ester group has been shown to improve enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters, yielding products with up to 92% ee. whiterose.ac.ukresearchgate.net

Copper-catalyzed enantioselective radical oxyfunctionalization of alkenes provides a versatile route to a variety of enantiomerically enriched lactones, which are cyclic esters. acs.org While not directly forming acyclic tert-butyl esters, this methodology highlights the power of catalytic asymmetric methods in creating chiral ester functionalities. Additionally, the Mukaiyama-Michael addition of 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate, a tert-butyl ester derivative, has been shown to produce chiral γ-functionalized diazoacetoacetates with high enantioselectivity when the right catalyst and reaction conditions are employed. nih.gov

| Reaction Type | Substrate | Catalyst/Reagent | Enantioselectivity (ee) | Reference |

| Phase-Transfer Catalytic Alkylation | o-Biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester | Cinchona-derived catalyst | up to 96% | acs.org |

| Pd-Catalyzed Asymmetric Allylic Alkylation | α-Fluoro-β-ketoester tert-butyl esters | Trost family of chiral ligands | up to 92% | whiterose.ac.ukresearchgate.net |

| Mukaiyama-Michael Addition | 3-(tert-Butyldimethylsilyloxy)-2-diazo-3-butenoate | Scandium(III) triflate / (S,S)-tBu-box ligand | up to 93% | nih.gov |

Regio- and Stereoselective Preparation of Ketene (B1206846) tert-Butyl TMS Acetals

Ketene tert-butyl trimethylsilyl (B98337) (TMS) acetals are valuable intermediates in organic synthesis, particularly for stereoselective carbon-carbon bond-forming reactions. A practical and robust method for the regio- and stereoselective preparation of (E)-ketene tert-butyl TMS acetals has been developed. acs.orgorganic-chemistry.orgacs.orgnih.gov This protocol utilizes lithium diisopropylamide (LDA) and trimethylsilyl chloride (TMSCl) at a convenient temperature of 0–5 °C in cyclopentyl methyl ether (CPME) as a solvent. acs.orgorganic-chemistry.orgacs.orgnih.gov This method provides high efficiency (69–83% yields) and excellent E/Z selectivity (>99:1). organic-chemistry.org The use of CPME is a significant improvement over traditional methods that require cryogenic temperatures (-78°C) to prevent side reactions. organic-chemistry.org This methodology has also been successfully applied to the synthesis of (Z)- and (E)-ketene silyl (B83357) acetals derived from α-oxygen and α-nitrogen-substituted tert-butyl esters with high regioselectivity. organic-chemistry.orgnih.govresearchgate.net

Stereocontrolled Formation of β-Ketoester-derived tert-Butyl Dienol Ethers

Building upon the successful synthesis of ketene silyl acetals, a stereocontrolled method for the preparation of highly reactive β-ketoester-derived tert-butyl (1Z,3E)-1,3-bis(TMS)dienol ethers has been established. acs.orgorganic-chemistry.orgacs.org These dienol ethers are crucial intermediates for a variety of C-C bond-forming reactions. organic-chemistry.org The one-pot synthesis is achieved by treating tert-butyl β-ketoesters with two equivalents of sodium bis(trimethylsilyl)amide (NaHMDS) and TMSCl at 0–25 °C. organic-chemistry.orgacs.org NaHMDS was identified as the optimal amide reagent for this transformation. acs.org This practical and scalable method provides access to these valuable synthetic building blocks. organic-chemistry.org

Asymmetric Aldol (B89426) Reactions with Carboxylic Acids via Siloxy Esters

Asymmetric aldol reactions are a cornerstone of modern organic synthesis for constructing chiral β-hydroxy carbonyl compounds. The Mukaiyama aldol reaction, which involves the reaction of a silyl enol ether with a carbonyl compound in the presence of a Lewis acid, is a powerful variant. thieme-connect.de The stereochemical outcome of this reaction can be controlled by the geometry of the silyl enol ether and the choice of catalyst. thieme-connect.de

Reaction Mechanisms and Mechanistic Studies of 1 Carboxylic Acid Tert Butyl Ester Transformations

Mechanistic Insights into tert-Butyl Esterification (e.g., O-Acylisourea Intermediate)

The synthesis of tert-butyl esters requires mild conditions to avoid the acid-catalyzed formation of isobutene from tert-butanol (B103910). organic-chemistry.org The Steglich esterification is a particularly suitable method for this purpose. organic-chemistry.orgnumberanalytics.com This reaction proceeds through the activation of the carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a key reactive species: the O-acylisourea intermediate. organic-chemistry.orgfiveable.me

The mechanism begins with the reaction between the carboxylic acid and the carbodiimide, which generates the highly electrophilic O-acylisourea intermediate. rsc.orgresearchgate.net This intermediate possesses a reactivity comparable to a carboxylic acid anhydride (B1165640). organic-chemistry.org The alcohol, in this case, tert-butanol, then performs a nucleophilic attack on the activated carbonyl carbon of the O-acylisourea. organic-chemistry.orgfiveable.me This step leads to the formation of the desired tert-butyl ester and a stable urea (B33335) byproduct, such as dicyclohexylurea (DHU) when DCC is used. organic-chemistry.org

A common challenge in these esterifications is the relatively low nucleophilicity of alcohols compared to amines. This can lead to a competing intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unreactive towards the alcohol and consumes the starting materials. organic-chemistry.orgrsc.org To mitigate this side reaction and accelerate the desired ester formation, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added. organic-chemistry.orgrsc.org DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea intermediate. organic-chemistry.org This forms a new, highly reactive acyl pyridinium (B92312) intermediate ("active ester"), which is not susceptible to the intramolecular rearrangement and reacts quickly with the alcohol to furnish the final ester product. organic-chemistry.orgrsc.org In this capacity, DMAP acts as an acyl transfer catalyst. organic-chemistry.org

Table 1: Key Intermediates and Reagents in Steglich Esterification

| Reagent/Intermediate | Role in Reaction |

|---|---|

| Carboxylic Acid | Substrate providing the acyl group. |

| tert-Butanol | Nucleophile providing the tert-butyl group. |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent that activates the carboxylic acid. numberanalytics.com |

| O-Acylisourea | Highly reactive intermediate formed from the carboxylic acid and DCC. organic-chemistry.orgfiveable.me |

| 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst that accelerates the reaction and prevents side products. organic-chemistry.orgrsc.org |

Mechanisms of Hydrolysis of tert-Butyl Esters (e.g., BAc2 Hydrolysis)

Tert-butyl esters are valued as protecting groups because they are notably stable under basic and neutral conditions but are readily cleaved under acidic conditions. arkat-usa.org The mechanism of hydrolysis can vary depending on the pH of the environment.

Under acidic conditions, the hydrolysis of esters derived from tertiary alcohols typically proceeds via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. oup.comscribd.com This pathway involves the initial protonation of the ester's carbonyl oxygen, followed by the rate-limiting, unimolecular cleavage of the alkyl-oxygen bond. This cleavage is facilitated by the formation of the relatively stable tert-butyl carbocation, which can then react with water to form tert-butanol or eliminate a proton to form isobutene. oup.compearson.com

However, under neutral or alkaline (basic) conditions, a different mechanism is operative. For the hydrolysis of tert-butyl formate, kinetic data supports a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. oup.com In the neutral pathway, a water molecule acts as the nucleophile, attacking the carbonyl carbon in a bimolecular rate-limiting step. oup.com Under alkaline conditions, the hydroxide (B78521) ion (OH⁻) is the nucleophile, and its attack on the acyl carbon is the rate-limiting step. oup.com In both cases, a tetrahedral intermediate is formed, which then collapses, cleaving the acyl-oxygen bond to release the carboxylate and tert-butanol. oup.com Computational studies comparing the energy barriers for BAC2 versus BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) hydrolysis of tert-butyl acetate (B1210297) found that the BAC2 pathway has a significantly lower energy barrier, making it the predominant mechanism. researchgate.netuky.edu The BAL2 mechanism is generally disfavored for alkyl esters in aqueous solution. researchgate.netuky.edu

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for gaining deep, quantitative insights into the reaction mechanisms of tert-butyl ester transformations. By modeling reactants, transition states, and intermediates, researchers can map out energy profiles and understand the factors that control reaction rates and selectivity.

Quantum mechanical (QM) calculations are used to investigate the energetics of reaction pathways. These methods can accurately predict the energy barriers (activation energies) and the geometries of transition states for both esterification and hydrolysis reactions. researchgate.netasme.org For instance, QM calculations have been successfully employed to determine the energy barriers for the alkaline hydrolysis of various carboxylic acid esters, with results showing reasonable consistency with experimental activation energies. researchgate.net Studies on the esterification of palmitic acid have used QM to show that a catalyst can lower the energy barrier from 148.9 kJ/mol (in the presence of water) to 97.5 kJ/mol, thereby promoting the reaction. scispace.com Similarly, calculations on the direct esterification of other compounds have determined activation enthalpies, providing a quantitative basis for understanding reaction feasibility and kinetics. rsc.org

Density Functional Theory (DFT) is a widely applied computational method for studying the electronic structure of molecules and elucidating reaction mechanisms. scispace.comtandfonline.com It is particularly powerful for understanding the origins of stereoselectivity in catalytic reactions. rsc.orgrsc.orgbohrium.com By calculating the energies of diastereomeric transition states, DFT can predict which stereoisomer will be the major product. rsc.orgresearchgate.net These analyses often reveal that subtle non-covalent interactions, such as π-π stacking, C-H-π interactions, or steric repulsion, are responsible for the observed stereochemical outcome. rsc.org Furthermore, DFT is used to analyze the electronic properties of reactants and catalysts, such as the charge distribution described by the molecular electrostatic potential and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding reactivity. tandfonline.comsapub.org

Computational modeling, primarily using DFT, allows for the detailed investigation of entire catalytic cycles in ester synthesis. rsc.orgnih.gov Researchers can trace the path of the reaction from the initial binding of the substrate to the catalyst, through all intermediate steps and transition states, to the final release of the product and regeneration of the catalyst. rsc.org For example, DFT calculations have been used to map the catalytic cycle for N-heterocyclic carbene (NHC)-catalyzed ester functionalization. rsc.org These models show that the cycle typically begins with the coupling of the catalyst to the ester, followed by a series of steps including deprotonation and C-C bond formation. rsc.org Such studies provide invaluable information on the role of the catalyst and any additives, helping to explain their effect on reaction efficiency and selectivity, and guiding the design of improved catalytic systems. rsc.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names / Abbreviations |

|---|---|

| 1-Carboxylic acid tert-butyl ester | tert-Butyl ester |

| tert-Butanol | t-BuOH |

| Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| O-Acylisourea | - |

| Dicyclohexylurea | DHU |

| 4-Dimethylaminopyridine | DMAP |

| N-Acylurea | - |

| Isobutene | - |

| tert-Butyl formate | TBF |

| tert-Butyl acetate | - |

| Palmitic acid | - |

| N-heterocyclic carbene | NHC |

| tert-Butyl peroxybenzoate | TBPB |

Applications of 1 Carboxylic Acid Tert Butyl Ester in Complex Organic Synthesis

Protecting Group Functionality in Multifunctional Systems

In the synthesis of molecules bearing multiple functional groups, the ability to selectively protect and deprotect specific sites is paramount. The tert-butyl ester provides a robust solution for masking carboxylic acids, offering a distinct profile of stability and reactivity that is orthogonal to many other common protecting groups.

A key advantage of the tert-butyl ester is its exceptional stability under a wide range of reaction conditions that would cleave other ester types, such as methyl or ethyl esters. thieme.denii.ac.jpthieme-connect.com This robustness is attributed to the steric hindrance provided by the bulky tert-butyl group, which effectively shields the carbonyl carbon from nucleophilic attack.

The tert-butyl ester is highly resistant to a variety of non-acidic reagents. thieme.denii.ac.jpthieme-connect.com It remains intact in the presence of common nucleophiles like amines and organometallic reagents. organic-chemistry.orgorganicchemistrydata.org Furthermore, it is stable to many reducing agents and organometallic bases, which allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid. thieme.denii.ac.jpthieme-connect.comlibretexts.org For instance, converting an alcohol to a tert-butyl ether, a related protecting group, shields it from strong bases and nucleophiles. pearson.com This stability profile is crucial for multi-step syntheses where sequential reactions are necessary. thieme.de

| Reagent Class | Stability of tert-Butyl Ester | Typical Conditions Where Stable | Reference |

|---|---|---|---|

| Nucleophiles (e.g., Amines, Enolates) | High | Resistant to aminolysis and attack by enolates under standard conditions. | organic-chemistry.org |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | High | Stable to hydride reducing agents that would typically reduce other esters. | libretexts.org |

| Organometallic Bases (e.g., Grignard reagents, Organolithiums) | High | Generally unreactive towards common organometallic reagents. | organic-chemistry.orgorganicchemistrydata.org |

| Basic Hydrolysis (e.g., NaOH, KOH) | High | Resistant to saponification under conditions that cleave methyl or benzyl (B1604629) esters. | libretexts.orgcreative-peptides.com |

The selective removal of a protecting group is as important as its stability. The tert-butyl ester is characteristically cleaved under acidic conditions, proceeding through a stable tert-butyl cation intermediate. thieme.deox.ac.uk This allows for its removal without affecting other protecting groups that are sensitive to bases or hydrogenolysis.

Trifluoroacetic acid (TFA) is commonly used for the deprotection of tert-butyl esters. thieme.deiris-biotech.de The cleavage can be performed in neat TFA or in a solution with a solvent like dichloromethane (B109758) (DCM). This acid-lability is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in peptide synthesis. iris-biotech.de

Chemoselective deprotection of tert-butyl esters in the presence of other acid-labile groups can be achieved by using specific Lewis acids. For example, zinc bromide (ZnBr₂) in DCM has been shown to selectively hydrolyze tert-butyl esters while leaving other sensitive groups, such as N-(PhF)amino protectors, intact. researchgate.netacs.orgnih.govmanchester.ac.uk However, other common acid-labile groups like N-Boc and N-trityl are often labile under these conditions. researchgate.netacs.orgnih.gov It has also been demonstrated that a triarylamminium radical cation can chemoselectively deprotect a tert-butyl ester in the presence of an ethyl ester. acs.org

| Reagent/Condition | Selectivity | Comments | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in DCM | Cleaves tBu esters, ethers, and Boc groups. | Standard condition for final deprotection in Fmoc-SPPS. | iris-biotech.de |

| Zinc Bromide (ZnBr₂) in DCM | Selectively cleaves tBu esters in the presence of certain other acid-labile groups (e.g., N-PhF). | N-Boc and N-Trityl groups are often not stable. | researchgate.netacs.orgnih.gov |

| 1% TFA in DCM | Cleaves highly acid-labile groups like 2-phenylisopropyl esters, leaving tBu groups intact. | Allows for selective deprotection for on-resin cyclization. | peptide.com |

| Subtilisin (Enzymatic) | Selectively hydrolyzes C-terminal tert-butyl esters of peptides. | Offers mild, enzymatic deprotection, leaving side-chain tBu groups intact. | google.com |

Role in Amino Acid and Peptide Synthesis

The synthesis of peptides, which involves the sequential coupling of amino acids, is a field where protecting group strategy is of utmost importance. The tert-butyl ester is a key player, particularly in the popular Fmoc-based solid-phase peptide synthesis (SPPS).

In peptide synthesis, any reactive side chains of the amino acids must be protected to prevent unwanted side reactions during the coupling steps. creative-peptides.com For amino acids with a carboxylic acid in their side chain, namely Aspartic Acid (Asp) and Glutamic Acid (Glu), the tert-butyl ester is the most common protecting group used in the Fmoc/tBu strategy. nii.ac.jpcreative-peptides.comiris-biotech.de This protection prevents the side-chain carboxyl group from reacting with the activated carboxyl group of the incoming amino acid. ontosight.ai

The tert-butyl ester is stable to the basic conditions (typically piperidine (B6355638) in DMF) used to remove the N-terminal Fmoc group at each cycle of the synthesis. iris-biotech.deontosight.ai It is then conveniently removed during the final cleavage step from the resin, which is typically carried out using a strong acid cocktail containing TFA. iris-biotech.de This orthogonality is the foundation of the Fmoc/tBu protection scheme. iris-biotech.de While effective, the use of tert-butyl esters for Asp can sometimes lead to aspartimide formation, a side reaction induced by the piperidine used for Fmoc removal. acs.org

In both solid-phase and solution-phase peptide synthesis, the carboxylic acid of the C-terminal amino acid must be protected to allow for the stepwise elongation of the peptide chain from the N-terminus.

In Solid-Phase Peptide Synthesis (SPPS) , the C-terminal amino acid is anchored to a solid support (resin). The resin itself acts as the C-terminal protecting group. mdpi.com However, tert-butyl esters are crucial for protecting the side chains of residues like Asp, Glu, Serine (Ser), Threonine (Thr), and Tyrosine (Tyr). creative-peptides.comiris-biotech.deontosight.ai The stability of the tert-butyl group to the Fmoc deprotection conditions (piperidine) and its lability to the final TFA cleavage makes it an ideal choice for the Fmoc/tBu strategy. peptide.comontosight.ai

In Solution-Phase Peptide Synthesis , a discrete protecting group is required for the C-terminus of the growing peptide chain. Tert-butyl esters are used for this purpose. ekb.egsigmaaldrich.com They are stable to the coupling conditions and can be selectively removed at the end of the synthesis. acs.org A process using the enzyme subtilisin has been developed for the selective hydrolysis of C-terminal tert-butyl esters, which can be particularly useful in convergent syntheses where protected peptide fragments are combined. google.com

Application in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The strategic use of tert-butyl ester protection is frequently highlighted in the total synthesis of complex natural products and the development of pharmaceutical intermediates.

One example is in the synthesis of L-γ-methyleneglutamic acid amide prodrugs for cancer research. The synthesis started from L-pyroglutamic acid, which was esterified to its tert-butyl ester using tert-butyl acetate (B1210297) and perchloric acid. nih.gov The tert-butyl ester group remained intact through several subsequent steps, including Boc protection, α-methylenation, and selective ring-opening of a cyclic amide with LiOH, demonstrating its stability to basic conditions. nih.gov The final amide coupling reactions yielded the desired tert-butyl ester prodrugs. nih.gov

In the total synthesis of the marine natural product Salinosporamide B , a tert-butyl ester was used to protect a carboxylic acid. The final step of the synthesis involved the hydrolysis of this ester using TFA, followed by a cyclization step to form the final product. rsc.org Similarly, the synthesis of Salinosporamide D involved the removal of a tert-butyl group with BCl₃ in the final stages. rsc.org

The synthesis of a diazoketone pharmaceutical intermediate , a precursor for HIV protease inhibitors, also showcases the utility of this protecting group. The synthesis involved creating (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, where the Boc (tert-butoxycarbonyl) group, which contains a tert-butyl ester-like linkage, protects the amine. acs.org

Furthermore, in the total synthesis of the alkaloid (+)-Astrophylline , a key bipiperidine intermediate was synthesized as its 1-carboxylic acid tert-butyl ester (N-Boc protected). This protecting group facilitated subsequent transformations before its removal via hydrogenation to yield the free amine for the next coupling step. acs.org

Synthesis of Complex Chiral Synthons (e.g., Meroquinene tert-butyl ester)

The strategic use of tert-butyl esters is critical in the preparation of versatile chiral building blocks, known as synthons, which serve as starting points for a variety of complex targets. A prominent example is Meroquinene tert-butyl ester, a key chiral intermediate derived from the natural product quinine (B1679958). nih.govresearchgate.netacs.org

The synthesis begins with quinine, which is first oxidized to quininone (B45862). orgsyn.org Subsequent autoxidation of quininone in the presence of potassium tert-butoxide and tert-butyl alcohol leads to the formation of meroquinene tert-butyl ester. orgsyn.orgchempedia.info This process efficiently degrades the quinoline (B57606) core of quinine while preserving the stereochemistry of the piperidine ring, yielding the valuable chiral synthon. orgsyn.org The tert-butyl ester group is crucial here, as it is robust enough to withstand the oxidative conditions of its formation.

Once synthesized, meroquinene tert-butyl ester serves as a versatile precursor. For instance, in the total synthesis of the proposed structure of uncarialin A, a monoterpenoid indole (B1671886) alkaloid, gram-quantities of meroquinene tert-butyl ester were prepared via a convenient two-step protocol from quinine. acs.orgacs.org This chiral synthon was then elaborated through a six-step linear sequence to furnish the target molecule. nih.govacs.org The synthesis involved alkylation of the meroquinene tert-butyl ester, followed by hydrogenation and cyclization steps. acs.org The tert-butyl ester protects the carboxylic acid functionality throughout these transformations until it is converted to a methyl ester in a later step via transesterification. acs.org

Table 1: Key Transformations Involving Meroquinene tert-butyl ester

| Precursor | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Quininone | O₂, Potassium tert-butoxide, tert-Butyl alcohol, THF | Meroquinene tert-butyl ester | Preparation of the chiral synthon | orgsyn.org |

Integration into Multi-Step Synthetic Sequences (e.g., Viridiofungin A)

The stability of the tert-butyl ester group makes it an ideal choice for protecting carboxylic acids during lengthy and complex synthetic sequences. The total synthesis of Viridiofungin A, an antifungal agent with a structure featuring a citric acid core, illustrates this application. rsc.org Early synthetic efforts highlighted a key challenge: attempts to saponify a trimethyl ester of a viridiofungin precursor resulted in decomposition, likely through a retro-aldol process. rsc.org This underscored the need for a protecting group that could be removed under non-basic conditions.

Later total syntheses successfully incorporated tert-butyl esters to protect the multiple carboxylic acid moieties of the citric acid core. In one approach, the synthesis of Viridiofungin A tri-tert-butyl ester was a key intermediate. rsc.org This strategy involved key steps such as a regio- and stereoselective opening of a chiral glycidate and an alkene cross-metathesis. rsc.orgrsc.org The three tert-butyl ester groups remained intact throughout these carbon-carbon bond-forming reactions.

Another successful total synthesis of both Viridiofungin A and B proceeded in 13 steps, utilizing a β-lactone intermediate. acs.orgnih.gov The tert-butyl ester protecting groups were essential for the success of key transformations, including an HF-mediated rearrangement and an olefin cross-metathesis, ultimately leading to the formation of the complex natural products in high yield after deprotection. acs.orgnih.govresearchgate.net

Building Blocks for β-Lactams and Peptides

The tert-butyl ester is extensively used in the synthesis of two major classes of biologically important molecules: β-lactams and peptides. Its key advantage is its facile cleavage under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the conditions used for removing many common amine-protecting groups, allowing for selective deprotection strategies. researchgate.netrsc.orgorganic-chemistry.org

In the synthesis of β-lactam antibiotics and their analogues, tert-butyl esters serve to temporarily mask carboxylic acid groups. For example, in the synthesis of isoclavam-3-carboxylates, the tert-butyl ester of 7-oxo-3-oxa-1-azabicyclo[3.2.0]heptane-2-exo-carboxylic acid was prepared. rsc.org Brief treatment of this intermediate with trifluoroacetic acid resulted in the cleavage of not only the tert-butyl ester but also the β-lactam ring, demonstrating the specific conditions required for its removal. rsc.org

Another strategy involves the synthesis of spirocyclic β-lactams. In one route, α-Hydroxymethyl-N-Boc proline was converted to 2-benzylcarbamoyl-2-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. tsijournals.com The formation of the spiro-β-lactam scaffold was then achieved via an intramolecular Mitsunobu reaction, with the tert-butyl ester remaining intact. The ester was removed in a subsequent step using trifluoroacetic acid in dichloromethane. tsijournals.com The Staudinger cycloaddition is another powerful method for β-lactam synthesis, where ketenes react with imines. nih.gov Precursors for the required chiral ketenes, such as optically active N-tert-butoxycarbonyl-1,3-thiazolidine-2-carboxylic acid derivatives, utilize the tert-butyl group to protect other functionalities during the synthesis. nih.gov

The use of tert-butyl esters is particularly widespread in peptide synthesis. researchgate.netacs.org They serve as protecting groups for the C-terminal carboxylic acid or the acidic side chains of amino acids like aspartic acid and glutamic acid. This protection prevents the carboxyl groups from interfering with the peptide bond formation process. researchgate.netorgsyn.org

A key advantage is that the tert-butyl ester can be removed with acid, avoiding the use of alkaline hydrolysis which can cause racemization and other side reactions in sensitive peptides. researchgate.net For instance, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid 1-(1,1-dimethylethyl) ester (Fmoc-L-Asp-OtBu) is a common building block in solid-phase peptide synthesis. orgsyn.org The tert-butyl group on the side chain remains in place while the N-terminal Fmoc group is removed under basic conditions (e.g., piperidine). The tert-butyl ester is then cleaved at the end of the synthesis during the final acidolysis step that also cleaves the peptide from the resin. orgsyn.org Furthermore, methods for the selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides using the protease subtilisin have been developed, offering a mild alternative to acidic cleavage in specific contexts. google.com

Table 2: Use of tert-Butyl Esters in Peptide Synthesis

| Reagent/Substrate | Protecting Group Strategy | Purpose | Reference |

|---|---|---|---|

| Fmoc-L-Asp-OtBu | Orthogonal protection (Base-labile Fmoc, Acid-labile tBu) | Protects side-chain carboxylic acid during solid-phase synthesis. | orgsyn.org |

| C-terminal tert-butyl esters | Acid-labile C-terminal protection | Avoids racemization associated with alkaline hydrolysis. | researchgate.net |

Precursors for Pyrrole-3-carboxylic Acid Derivatives

The synthesis of substituted pyrrole-3-carboxylic acids, which are important scaffolds in medicinal chemistry, has been significantly advanced by the use of tert-butyl ester precursors. syrris.jpsyrris.comscispace.com A highly efficient method involves a one-step continuous flow synthesis based on the Hantzsch pyrrole (B145914) synthesis. researchgate.netnih.gov

In this process, a tert-butyl acetoacetate (B1235776), an amine, and a 2-bromoketone are reacted in a continuous flow system. syrris.comscispace.com A key innovation of this method is the utilization of the hydrogen bromide (HBr) generated as a byproduct during the Hantzsch reaction. syrris.jpnih.gov This in-situ generated acid is strong enough to hydrolyze the tert-butyl ester to the corresponding carboxylic acid directly within the microreactor. syrris.jpresearchgate.net This elegant approach avoids a separate deprotection step, streamlining the synthesis of diversely substituted pyrrole-3-carboxylic acids. syrris.comscispace.com The protocol has been used in the multistep synthesis of pyrrole-3-carboxamides, including biologically active compounds like CB1 inverse agonists, directly from commercially available starting materials in a single continuous process. syrris.jpsyrris.comscispace.com

Table 3: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

| Starting Materials | Key Reaction | Role of tert-Butyl Ester | Outcome | Reference |

|---|

This method highlights a sophisticated use of the tert-butyl ester, where its specific reactivity to acid is not just for deprotection but is integrated directly into the primary reaction sequence to enhance efficiency and atom economy. syrris.comnih.gov

Analytical Methodologies for 1 Carboxylic Acid Tert Butyl Ester Research

Spectroscopic Characterization in Structural Elucidation (e.g., NMR, IR, UV)

Spectroscopic techniques are fundamental in determining the molecular structure of 1-carboxylic acid tert-butyl esters. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most distinctive feature in the ¹H NMR spectrum of a 1-carboxylic acid tert-butyl ester is the signal corresponding to the nine equivalent protons of the tert-butyl group. This typically appears as a sharp singlet in the upfield region of the spectrum, around δ 1.4-1.6 ppm. rsc.org For instance, the ¹H NMR spectrum of tert-butyl piperazine-1-carboxylate shows a characteristic signal at δ 1.45 ppm for the tert-butyl protons. vulcanchem.com The chemical shifts of other protons in the molecule will vary depending on their specific chemical environment.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The tert-butyl group exhibits two characteristic signals: one for the quaternary carbon attached to the oxygen atom, typically appearing around δ 80-83 ppm, and another for the three equivalent methyl carbons, which resonate at approximately δ 28 ppm. rsc.org For example, in the ¹³C NMR spectrum of tert-butyl benzoate, the quaternary carbon of the tert-butyl group appears at δ 82.7 ppm, and the methyl carbons are observed at δ 28.2 ppm. rsc.org

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Example | Observed Shift (δ, ppm) |

|---|---|---|---|---|

| ¹H NMR | tert-Butyl Protons (-C(CH₃)₃) | 1.4 - 1.6 | tert-Butyl piperazine-1-carboxylate | 1.45 vulcanchem.com |

| Other Protons | Variable | - | - | |

| ¹³C NMR | Quaternary Carbon (-C(CH₃)₃) | 80 - 83 | tert-Butyl benzoate | 82.7 rsc.org |

| Methyl Carbons (-C(CH₃)₃) | ~28 | 28.2 rsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-carboxylic acid tert-butyl esters, the most prominent absorption band is due to the carbonyl (C=O) stretching vibration. spectroscopyonline.com This strong band typically appears in the region of 1730-1750 cm⁻¹. spectroscopyonline.coms-a-s.org The exact position can be influenced by the electronic environment of the carbonyl group. In addition to the carbonyl stretch, the C-O stretching vibrations of the ester group give rise to two strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.com The presence of a tert-butyl group can be identified by a strong band at approximately 1370 cm⁻¹ and a weaker peak around 1395 cm⁻¹. s-a-s.org

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester Carbonyl | 1730 - 1750 spectroscopyonline.coms-a-s.org |

| C-O Stretch | Ester Linkage | 1300 - 1000 spectroscopyonline.com |

| C-H Bend | tert-Butyl Group | ~1370 (strong) s-a-s.org |

| ~1395 (weak) s-a-s.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. uobabylon.edu.iq While the tert-butyl ester group itself does not have a strong absorption in the UV-Vis region, the technique is valuable for characterizing derivatives that contain a UV-active moiety. uobabylon.edu.iqvwr.com The presence of a conjugated system, for example, will result in a bathochromic (red) shift to longer wavelengths. uobabylon.edu.iq The choice of solvent is crucial in UV-Vis spectroscopy, with common choices like water, ethanol, and hexane (B92381) being transparent in the UV-Vis range. uobabylon.edu.iq

Chromatographic Techniques for Purity and Yield Determination (e.g., GC, LCMS)

Chromatographic methods are essential for separating components of a mixture and are therefore vital for determining the purity and reaction yield of 1-carboxylic acid tert-butyl esters.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to their relatively high polarity, carboxylic acids often require derivatization to increase their volatility for GC analysis. d-nb.info Esterification to form the corresponding tert-butyl ester is one such derivatization method. d-nb.info The purity of the synthesized tert-butyl ester can then be determined by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govasm.org GC analysis can provide quantitative information on the percentage of the desired product and any impurities present. google.com For example, in the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-t-butyl ester, GC analysis was used to determine the purity of the final product to be 99.5%. google.com

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid chromatography-mass spectrometry is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LCMS is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC. researchgate.net It can be used to monitor the progress of a reaction, determine the purity of the final product, and calculate the reaction yield. rsc.orgrsc.org For instance, in the synthesis of various tert-butyl ester derivatives, LCMS was employed to confirm the identity of the products and assess their purity. rsc.orgrsc.org The mass spectrometer provides the molecular weight of the compound, confirming the successful formation of the tert-butyl ester.

| Technique | Application | Key Findings/Considerations | Example |

|---|---|---|---|

| Gas Chromatography (GC) | Purity determination of volatile esters. | Often requires derivatization of the parent carboxylic acid. Provides quantitative purity data. d-nb.info | Purity of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-t-butyl ester determined to be 99.5% by GC. google.com |

| Liquid Chromatography-Mass Spectrometry (LCMS) | Purity determination, yield calculation, and reaction monitoring for a wide range of esters. | Highly sensitive and selective. Provides molecular weight confirmation. researchgate.net | Used to confirm product identity and purity in various tert-butyl ester syntheses. rsc.orgrsc.org |

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Protocols

The synthesis of tert-butyl esters is a fundamental transformation in organic chemistry, and the quest for more efficient and environmentally benign methods is ongoing. Traditional methods often rely on the use of strong acids and high temperatures, which can be incompatible with sensitive substrates. lookchem.com

Recent advancements have focused on milder and more versatile approaches. One promising strategy involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.orgresearchgate.net This mechanochemical approach offers a green and sustainable alternative, operating at ambient temperature and proving particularly useful for the late-stage functionalization of delicate drug molecules. rsc.orgresearchgate.net Another innovative protocol utilizes a palladium-catalyzed cross-coupling reaction between boronic acids or their pinacol (B44631) esters and di-tert-butyl dicarbonate, enabling the synthesis of a wide array of tert-butyl esters, including those derived from benzene, pyridine, and quinoline (B57606) systems. acs.org

Furthermore, researchers are exploring flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. rsc.org This technology offers enhanced efficiency, versatility, and sustainability compared to traditional batch processes. rsc.org The development of new catalytic systems, such as the use of bis(trifluoromethanesulfonyl)imide, is also enabling the rapid and high-yielding tert-butylation of free amino acids and other carboxylic acids under mild conditions. thieme-connect.com

Exploration of Ultra-Mild and Highly Selective Deprotection Methods

The selective removal of the tert-butyl protecting group is as critical as its installation. While strong acids like trifluoroacetic acid are commonly employed, their harshness can lead to undesired side reactions with sensitive functional groups. lookchem.com Consequently, a significant area of research is dedicated to discovering ultra-mild and highly selective deprotection reagents.

Aqueous phosphoric acid has emerged as an effective, environmentally friendly, and mild reagent for the deprotection of tert-butyl esters, carbamates, and ethers. organic-chemistry.orgorganic-chemistry.org This method demonstrates high yields and tolerates a variety of other protecting groups. organic-chemistry.orgorganic-chemistry.org Another gentle approach involves the use of silica (B1680970) gel in refluxing toluene (B28343), which selectively cleaves tert-butyl esters while leaving other acid-labile groups, such as tert-butyl ethers, intact. lookchem.comresearchgate.net

Other novel deprotection strategies include the use of zinc bromide in methylene (B1212753) chloride, which offers a mild alternative to harsher acids. researchgate.net Additionally, the combination of the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane provides a catalytic and mild method for cleaving the C-O bond of tert-butyl esters. organic-chemistry.org The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP), has also been shown to facilitate the clean and rapid cleavage of tert-butyl esters. researchgate.net

Advanced Computational Design for Optimized Reactions

Computational chemistry is playing an increasingly vital role in understanding and optimizing chemical reactions. In the context of tert-butyl esters, theoretical calculations are being employed to study reaction mechanisms and predict the feasibility of new synthetic routes. rsc.orgconicet.gov.ar

For instance, density functional theory (DFT) calculations have been used to investigate the esterification of glycerol (B35011) with acetic acid, providing insights into the thermodynamics and the most stable structures of the reactants and products. conicet.gov.ar Machine learning (ML) is also emerging as a powerful tool. nd.edu By analyzing large datasets from electronic lab notebooks, ML algorithms can predict reaction yields and help to identify optimal reaction conditions. nd.edu Furthermore, large language models (LLMs) are being utilized for data extraction and to analyze the complex information space of reaction procedures, as demonstrated in a specific study on tert-butyl ester deprotection. nd.edu These computational approaches are accelerating the discovery and refinement of synthetic methods.

Integration with Automated and High-Throughput Synthesis Platforms

The demand for the rapid synthesis and screening of large libraries of compounds, particularly in drug discovery, has driven the development of automated and high-throughput synthesis platforms. The synthesis of tert-butyl esters is well-suited for such automation.

Computer-assisted automated synthesis systems have been developed to prepare and isolate a wide variety of compounds, including numerous derivatives of N-(carboxyalkyl)amino-acid tert-butyl esters. nih.govamanote.com These systems can operate continuously, significantly increasing the efficiency of synthesizing large compound libraries. nih.gov The use of supported reagents and scavengers in solution-phase synthesis allows for the production of compounds in high yield and purity with simple filtration, making the process amenable to automated parallel synthesis. orgsyn.org High-throughput screening techniques are also being employed to discover new reagents and optimize reaction conditions for ester synthesis. nih.gov

Expanding Applications in Material Science and Other Fields

While the primary application of tert-butyl esters has been in organic synthesis, particularly in peptide and pharmaceutical chemistry, their utility is expanding into other scientific domains. researchgate.netyoutube.com

In material science, tert-butyl esters are being incorporated into polymers. For example, the synthesis and characterization of the t-butyl ester of the oxydianiline/pyromellitic dianhydride polyamic acid have been reported, indicating their use in the development of new polymer materials. elsevierpure.com The unique properties of tert-butyl groups can influence the physical and biochemical characteristics of materials, making them valuable building blocks in the design of functional polymers. researchgate.net

The development of novel synthetic methods and a deeper understanding of their reactivity will undoubtedly lead to even broader applications for 1-carboxylic acid tert-butyl esters in the future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.